Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine
Description
Significance of the Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Core Structure within Amine Chemistry
The core structure of this compound, the N-benzylphenethylamine scaffold, holds considerable significance in medicinal chemistry and pharmacology. For many years, it was generally believed that substitution on the primary amine of the phenethylamine (B48288) structure would lead to a significant decrease in biological activity at certain receptors. nih.gov However, the addition of an N-benzyl group was discovered to surprisingly enhance the affinity and potency at receptors such as the serotonin (B10506) 5-HT₂A receptor. nih.govnih.gov
This discovery has rendered the N-benzylphenethylamine framework a key area of research. The effect of N-benzylation is particularly pronounced for phenethylamines that initially exhibit only modest receptor affinities. nih.gov Structure-activity relationship (SAR) studies have revealed that the N-benzyl moiety offers a versatile point for chemical modification. researchgate.net Altering the substituents on the benzyl (B1604629) group can profoundly impact the pharmacological profile of the resulting molecule. biorxiv.org For example, in certain N-benzylphenethylamine series, the highest potency is associated with an ortho-substituent on the benzyl ring, particularly one containing an oxygen atom. nih.gov This highlights the N-benzylphenethylamine scaffold as a critical structural motif for designing and developing potent and selective ligands for various biological targets.
Research Context of Phenethylamine Derivatives in Chemical and Biological Sciences
Phenethylamine derivatives are a vast and significant class of compounds that have been extensively investigated in pharmacology and medicinal chemistry. nih.govontosight.ai The 2-phenethylamine motif is a structural backbone found in a wide array of natural products and synthetically developed molecules with diverse biological activities. nih.govresearchgate.net Perhaps the most notable examples of this structural class are the endogenous catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which play crucial roles in physiological processes. nih.gov
The phenethylamine framework is a privileged scaffold in drug discovery, forming the basis for compounds targeting a wide range of biological systems. victoria.ac.nz These derivatives are known to interact with various G-protein coupled receptors (GPCRs), such as adrenergic, dopamine, and serotonin receptors. nih.govnih.gov The versatility of the phenethylamine structure allows for extensive chemical modification to fine-tune pharmacological properties, leading to the development of anesthetics, analgesics, and antidepressants. ontosight.ai Consequently, the synthesis and evaluation of novel phenethylamine derivatives remain an active and important area of research, aiming to discover new therapeutic agents and molecular probes to better understand biological systems. nih.govresearchgate.netvictoria.ac.nz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDGXBYSDCBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzyl 2 4 Methoxy Phenyl Ethyl Amine and Analogues
Advanced Synthetic Techniques and Reaction Optimization
Modern organic synthesis increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted synthesis and specialized catalytic hydrogenation methods are at the forefront of these innovations for the preparation of benzylamine (B48309) derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicaljournals.comresearchgate.netresearchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov The rapid and uniform heating provided by microwaves can significantly save energy. chemicaljournals.com
In the context of benzylamine synthesis, microwave irradiation can be applied to various reaction types. For instance, Mannich condensations, which produce β-amino ketones, can be achieved in seconds with high yields under microwave conditions. chemicaljournals.com Microwave-assisted synthesis is particularly effective for reactions involving polar molecules that can efficiently absorb microwave energy. chemicaljournals.com This technology has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are important in medicinal chemistry. rsc.org The use of microwave irradiation can also facilitate solvent-free reactions, aligning with the principles of green chemistry. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Friedländer Synthesis | Low to moderate yields | 72% average yield | nih.gov |
| Synthesis of 2-quinolinones | 4 hours | 10 seconds | nih.gov |
| Mannich Condensation | Drastic conditions, low yields | 83% yield in 60 seconds | chemicaljournals.com |
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of amines, particularly through the reduction of nitriles and the reductive amination of carbonyl compounds. rsc.orgresearchgate.net This atom-economical process typically involves the use of molecular hydrogen in the presence of a metal catalyst. rsc.org
Reductive amination is a versatile one-pot reaction that combines a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) in the presence of a reducing agent and a catalyst. libretexts.orgumich.edu This process is highly valuable for producing primary, secondary, and tertiary amines. rsc.orgresearchgate.net The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then hydrogenated to the corresponding amine. libretexts.orgacs.org
A variety of catalysts, both homogeneous and heterogeneous, have been developed for this transformation. rsc.org For instance, palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) have shown catalyst-dependent selectivity in the hydrogenation of nitriles, leading to either tertiary or secondary amines. acs.org Bimetallic nanoparticles, such as palladium-platinum alloys, have also been shown to effectively catalyze the selective hydrogenation of nitriles to secondary amines under ambient conditions. rsc.org The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity and yield of the desired amine product. rsc.orgacs.org
Table 2: Catalysts in Reductive Amination for Amine Synthesis
| Catalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Aliphatic nitriles | Tertiary amines | Selective formation in cyclohexane | acs.org |
| Rhodium on Carbon (Rh/C) | Aliphatic/Aromatic nitriles | Secondary amines | High selectivity regardless of nitrile structure | acs.org |
| Palladium-Platinum Alloy NPs | Aromatic/Heterocyclic nitriles | Secondary amines | High yield under ambient conditions | rsc.org |
| Inexpensive Zinc Dust | Imines | Secondary amines | Chemoselective, tolerates various functional groups | researchgate.net |
Chemical Reactivity and Derivatization Studies
The amine moiety is a reactive functional group that can undergo a variety of chemical transformations, including oxidation and reduction, allowing for the synthesis of a diverse range of derivatives.
The amine group in benzylphenethylamine derivatives is susceptible to various oxidative metabolic reactions. doi.org Common biotransformation pathways include O-demethylation, N-dealkylation, hydroxylation, and dehydrogenation. doi.orgresearchgate.net Dehydrogenation can lead to the formation of a C=N double bond (an imine) or oxidation at a hydroxylated position to form a ketone. doi.org Electrochemical studies on related N-benzylphenethylamines have also shown oxidation processes occurring at the amine moiety. researchgate.net These oxidative pathways are crucial in understanding the metabolism and potential bioactivation or detoxification of such compounds. mdpi.com
Secondary amines can be converted to tertiary amines through various reductive alkylation methods. youtube.comnih.gov One common approach involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. umich.eduarkat-usa.org Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride. libretexts.orgacs.orgnih.gov
Alternatively, a secondary amine can be reacted with an acid chloride to form an amide, which is subsequently reduced to a tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com Various catalytic systems have also been developed for the reduction of amides to amines, offering milder reaction conditions and improved functional group tolerance. nih.govorganic-chemistry.org These methods provide versatile routes for the synthesis of more complex amine structures from simpler precursors.
Nucleophilic Substitution Reactions Involving the Ethyl Group
Nucleophilic substitution reactions are a fundamental class of reactions where a nucleophile replaces a leaving group on an electrophilic substrate. wikipedia.org In the context of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine, the ethyl group ([–CH₂–CH₂–]) is composed of saturated sp³-hybridized carbon atoms. These C-H and C-C bonds are strong and nonpolar, making the ethyl group itself generally unreactive toward nucleophiles under standard conditions. For a nucleophilic substitution to occur on the ethyl chain, one of the hydrogen atoms would need to be replaced by a good leaving group, such as a halide (e.g., Br⁻, I⁻) or a sulfonate ester (e.g., tosylate, OTs⁻).
Studies on analogous 1-phenylethyl and 2-phenylethyl derivatives demonstrate that when such a leaving group is present, the molecule becomes susceptible to Sₙ1 and Sₙ2 reactions. wikipedia.orgkoreascience.kracs.orgkoreascience.kr The specific pathway is influenced by the substitution on the phenyl ring, the nature of the nucleophile, and the solvent. koreascience.kr For instance, the reaction of 1-phenylethyl chloride with sodium methoxide (B1231860) proceeds via a borderline mechanism, exhibiting characteristics of both Sₙ1 and Sₙ2 pathways. wikipedia.org
In a related scenario, the reaction of 2-bromoethyl-phenanthridinium bromide with primary amines shows a competition between two potential pathways: nucleophilic addition to an iminium moiety or nucleophilic substitution on the bromo-ethyl chain. gla.ac.uk This highlights that even when a leaving group is present on an ethyl chain attached to a complex framework, other reactive sites can compete for the nucleophile.
Without activation by a leaving group, direct nucleophilic substitution on the ethyl group of the title compound is not a feasible transformation. The primary reactive sites remain the electron-rich aromatic rings and the nucleophilic secondary amine.
Regioselective Functional Group Transformations
The cleavage of the aryl methyl ether bond in the 4-methoxyphenyl (B3050149) moiety is a critical transformation for modifying the compound's properties, converting the methoxy (B1213986) group (–OCH₃) into a hydroxyl group (–OH). This O-demethylation is a challenging but well-established reaction in organic synthesis. chem-station.com Various reagents and methodologies have been developed for this purpose, often requiring harsh conditions due to the stability of the ether linkage. chem-station.comrsc.org
Boron Tribromide (BBr₃): One of the most effective and widely used reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. nih.gov This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C–O bond. chem-station.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C or 0 °C) to control its high reactivity. chem-station.comcommonorganicchemistry.com Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the final phenol. chem-station.com While highly effective, BBr₃ can sometimes lead to unexpected side reactions. For example, in studies with methoxy-substituted N-phenethylimides, BBr₃ promoted intramolecular cyclization rather than the expected demethylation. nih.gov
Piers–Rubinsztajn Reaction: A milder and more recent method for demethylation is the Piers–Rubinsztajn reaction. This approach utilizes a catalytic amount of the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with a stoichiometric amount of a silyl (B83357) hydride (e.g., Et₃SiH). rsc.orgresearchgate.net The reaction involves a hydride transfer to the methyl group, resulting in the formation of methane (B114726) and a silyl ether (Ar–O–SiR₃). rsc.org This intermediate is then easily cleaved by a simple acidic workup to afford the phenol. rsc.orgresearchgate.net This method is notable for its mild conditions (often ambient temperature) and tolerance of various functional groups, achieving high yields of 85-95% for many anisole (B1667542) derivatives. rsc.orgresearchgate.netrsc.org
Other Methods: Other established methods for O-demethylation include the use of strong protic acids like 47% hydrobromic acid (HBr), often at high temperatures. chem-station.com The efficiency of this reaction can be enhanced by using a phase-transfer catalyst such as Aliquat 336. rsc.org Additionally, reagents like iodocyclohexane (B1584034) in refluxing DMF have been shown to effectively demethylate guaiacol, an analogue of the methoxyphenyl moiety. researchgate.net
| Method | Reagents | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Boron Tribromide | BBr₃ | DCM, -78 °C to RT | Highly effective and common, but can be harsh and may cause side reactions. | chem-station.comcommonorganicchemistry.comnih.gov |
| Piers–Rubinsztajn | B(C₆F₅)₃ (cat.), Silane (e.g., Et₃SiH) | Hexane or other inert solvent, ambient temp. | Very mild conditions, high yields, and excellent functional group tolerance. | rsc.orgresearchgate.netrsc.org |
| Hydrobromic Acid | 47% aq. HBr | Heating to ~130 °C, optionally in acetic acid | Classic Brønsted acid method; harsh conditions required. | chem-station.com |
| Iodide-Based | Iodocyclohexane | DMF, reflux | Effective for certain substrates like guaiacol. | researchgate.net |
The secondary amine nitrogen in this compound is a nucleophilic center that readily undergoes alkylation reactions to form tertiary amines. These transformations are crucial for modulating the steric and electronic properties of the molecule.
N-Methylation: The most common alkylation is methylation. The classic method for converting a primary or secondary amine to its N-methylated derivative is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.comambeed.com This reaction uses a mixture of excess formic acid and formaldehyde (B43269). wikipedia.org The amine first reacts with formaldehyde to form an iminium ion, which is then reduced in situ by formic acid (acting as a hydride donor) to yield the methylated amine. wikipedia.orgnrochemistry.com A key advantage of this method is that it exclusively produces the tertiary amine without the risk of over-alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org The reaction is irreversible due to the loss of carbon dioxide gas. wikipedia.org
Alternative methods for N-methylation include electroreductive amination, where an amine and formaldehyde are reacted in an acidic medium at a carbon cathode to produce the N-methylated product in good yields. blucher.com.br
Other N-Alkylation Reactions: Besides methylation, the amine nitrogen can be functionalized with a variety of other alkyl or benzyl (B1604629) groups. This is typically achieved through nucleophilic substitution, where the amine acts as the nucleophile, attacking an alkyl halide or another electrophile. For example, the synthesis of N-benzyl analogues can be achieved by reacting a primary or secondary amine with a benzyl halide. google.com More advanced catalytic systems, such as those based on manganese or palladium, can facilitate the N-alkylation of amines using alcohols as the alkylating agents, which is a more atom-economical approach. researchgate.net
The reactivity in these alkylation reactions is influenced by steric hindrance around the nitrogen atom and the electrophilicity of the alkylating agent. Studies on related phenethylamines show that while N-methylation is well-tolerated, introducing bulkier groups can impact the molecule's biological activity. nih.gov
| Method | Reagents | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Aqueous, heated (e.g., 80-100 °C) | Tertiary N-methyl amine | wikipedia.orgnrochemistry.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Various solvents (e.g., MeOH) | Tertiary N-alkyl amine | wikipedia.org |
| Nucleophilic Substitution | Alkyl Halide (e.g., R-Br, R-I) | Solvent, often with a non-nucleophilic base | Tertiary N-alkyl amine | google.comresearchgate.net |
| Electroreductive Amination | Formaldehyde, Acetic Acid, Carbon Cathode | Aqueous, ambient temperature | Tertiary N-methyl amine | blucher.com.br |
Spectroscopic Characterization and Structural Elucidation of Benzyl 2 4 Methoxy Phenyl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The benzyl (B1604629) group, the ethyl bridge, and the 4-methoxyphenyl (B3050149) group each contribute characteristic resonances.
The aromatic protons of the unsubstituted benzyl ring are expected to appear as a multiplet in the range of 7.20-7.40 ppm. The 4-methoxyphenyl group should exhibit a classic AA'BB' splitting pattern, with two doublets corresponding to the protons ortho and meta to the methoxy (B1213986) group. Due to the electron-donating nature of the methoxy group, these signals would appear more upfield compared to the benzyl protons, typically around 6.80-7.15 ppm.
The aliphatic protons of the ethyl bridge and the benzylic methylene (B1212753) group are deshielded by the adjacent nitrogen atom. The two methylene groups of the ethyl chain (-CH₂-CH₂-N) would likely appear as two distinct triplets around 2.70-2.90 ppm. The benzylic methylene protons (-N-CH₂-Ph) would present as a singlet around 3.70-3.80 ppm. The methoxy group (-OCH₃) protons are expected to be a sharp singlet at approximately 3.75-3.80 ppm. The N-H proton of the secondary amine typically appears as a broad singlet, which can vary in chemical shift depending on solvent and concentration, but is generally expected in the 1.5-2.5 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Aromatic (C₆H₄, ortho to OCH₃) | 7.05 - 7.15 | Doublet |
| Aromatic (C₆H₄, meta to OCH₃) | 6.80 - 6.90 | Doublet |
| Methoxy (-OCH₃) | 3.75 - 3.80 | Singlet |
| Benzylic (-N-CH₂-Ph) | 3.70 - 3.80 | Singlet |
| Ethyl (-CH₂-Ar) | 2.70 - 2.90 | Triplet |
| Ethyl (-CH₂-N) | 2.75 - 2.95 | Triplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.
The aromatic region will contain several signals. The carbon of the 4-methoxyphenyl ring bearing the methoxy group is expected at approximately 158 ppm, while the carbon attached to the ethyl group would be around 131-132 ppm. The remaining aromatic carbons would resonate between 114 and 140 ppm. The aliphatic carbons are found further upfield. The methoxy carbon (-OCH₃) signal is anticipated around 55 ppm. The benzylic methylene carbon (-N-CH₂-Ph) would likely appear in the 53-54 ppm range, while the two ethyl bridge carbons (-CH₂-CH₂-N) are expected at approximately 50 ppm and 35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (methoxyphenyl) | ~158.0 |
| C-ipso (benzyl) | ~139.0 |
| C-ipso (phenylethyl) | ~131.5 |
| Aromatic C-H (benzyl) | 127.0 - 129.0 |
| Aromatic C-H (methoxyphenyl) | 114.0 - 130.0 |
| Methoxy (-OCH₃) | ~55.2 |
| Benzylic (-N-CH₂-Ph) | ~53.5 |
| Ethyl (-CH₂-N) | ~50.1 |
¹⁵N NMR spectroscopy is a valuable tool for investigating the electronic environment of nitrogen atoms. rsc.org Although less common than ¹H or ¹³C NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it can provide key structural information. nih.gov For a secondary amine like this compound, the nitrogen atom is in a relatively electron-rich environment. The chemical shift is influenced by the nature of the substituents (alkyl and benzyl groups). For secondary amines, the ¹⁵N chemical shifts typically fall within a range of δ = -340 to -375 ppm relative to nitromethane. The specific shift for this compound would be influenced by steric and electronic effects of the bulky benzyl and phenylethyl groups.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.
N-H Stretch: As a secondary amine, a single, moderately sharp N-H stretching vibration is expected in the region of 3300-3350 cm⁻¹. nist.gov
C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while aliphatic C-H stretches from the methylene and methoxy groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1610 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.
C-O Stretch: A strong, characteristic band for the aryl-alkyl ether C-O stretch of the methoxy group is expected around 1240-1250 cm⁻¹.
C-N Stretch: The stretching vibration for the C-N bond of the amine is anticipated in the 1180-1250 cm⁻¹ range.
Out-of-Plane Bending: Strong bands from C-H out-of-plane bending in the aromatic rings will be visible in the 690-900 cm⁻¹ region, providing information about the substitution patterns.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3350 |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1610 |
| C-O (Aryl Ether) | Stretch | 1240 - 1250 |
| C-N | Stretch | 1180 - 1250 |
FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice-versa. This is particularly true for symmetric vibrations and bonds involving non-polar groups.
For this compound, the FT-Raman spectrum would be expected to show:
Strong Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of both the benzyl and methoxyphenyl rings would give rise to intense bands, particularly in the 1580-1610 cm⁻¹ region. researchgate.net
Aliphatic C-H Stretches: The C-H stretching modes around 2850-3000 cm⁻¹ will be clearly visible.
Symmetric Methylene Bending: The symmetric scissoring mode of the CH₂ groups may also be observed.
Weak N-H and C-O Stretches: In contrast to FT-IR, the polar N-H and C-O bonds are expected to produce weak signals in the Raman spectrum. The C-N stretch is also typically weak. This difference in intensity is a key feature when comparing IR and Raman spectra for structural confirmation. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique utilized for measuring the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the elemental composition of a molecule and for elucidating its chemical structure. Various MS techniques, often coupled with chromatographic separation methods, provide comprehensive data for the characterization of chemical compounds like this compound.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in pharmaceutical and chemical analysis, combining the high separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. kuleuven.be For the analysis of N-benzylphenethylamines, including this compound, LC-MS is employed for both qualitative and quantitative purposes. nih.gov The technique is particularly valuable for separating the target compound from complex matrices, such as reaction mixtures or biological samples, and for identifying positional isomers, which can be a significant analytical challenge. nih.gov
In a typical LC-MS analysis, the compound is first separated on a reversed-phase LC column. The choice of ionization source is critical; electrospray ionization (ESI) is commonly used for polar molecules like amines, operating in positive ion mode to generate the protonated molecular ion [M+H]⁺. kuleuven.be This allows for the confirmation of the compound's molecular weight, which for this compound (molecular formula C₁₆H₁₉NO) is 241.15 g/mol . lgcstandards.com Tandem mass spectrometry (MS/MS) can be further utilized to fragment the parent ion, providing structural information that enhances the certainty of identification. kuleuven.be
| Parameter | Typical Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing formic acid or ammonium (B1175870) formate) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Primary Ion Detected | [M+H]⁺ (m/z ≈ 242.15) |
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M⁺•) and extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org
In the EI-MS spectrum of this compound, the molecular ion peak at m/z 241 would be observed. The primary fragmentation is expected to occur via two main α-cleavage pathways. Cleavage of the bond between the benzyl group and the nitrogen would generate a stable benzyl cation at m/z 91. Alternatively, cleavage of the bond between the two carbons of the ethyl bridge leads to the formation of a stabilized iminium cation at m/z 150. This fragment is often the base peak in the spectra of N-benzylphenethylamines. researchgate.net Further fragmentation of the p-methoxyphenethyl moiety can produce a tropylium-like ion at m/z 121. bohrium.com
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 241 | [C₁₆H₁₉NO]⁺• | Molecular Ion |
| 150 | [CH₃OC₆H₄CH₂CH=NH]⁺ | α-cleavage, loss of benzyl radical |
| 121 | [CH₃OC₇H₆]⁺ | Ion from p-methoxyphenethyl moiety |
| 91 | [C₇H₇]⁺ | α-cleavage, loss of [M-C₇H₇]• radical |
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. rsc.org Unlike nominal mass spectrometry which provides integer masses, HR-MS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For example, a fragment with a nominal mass of 85 Da could be C₆H₁₃ or C₅H₉O, but HR-MS can easily differentiate their accurate masses of 85.1017 and 85.0653, respectively. nih.gov
For this compound, HR-MS would be used to confirm its elemental formula of C₁₆H₁₉NO. By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass, the elemental composition can be verified with high confidence. This is a critical step in the structural elucidation of novel compounds or for confirmation of identity in forensic and pharmaceutical quality control settings.
| Parameter | Value |
|---|---|
| Elemental Formula | C₁₆H₁₉NO |
| Nominal Mass ([M]) | 241 Da |
| Average Mass ([M]) | 241.328 g/mol |
| Monoisotopic Mass ([M]) | 241.1467 g/mol |
| Monoisotopic Mass of [M+H]⁺ | 242.1545 g/mol |
X-ray Crystallography and Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of this compound or a suitable salt (e.g., hydrochloride) would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not publicly available, analysis of structurally similar compounds provides an indication of the expected data. For instance, the crystal structure of a related benzylideneaniline (B1666777) derivative shows that the aromatic rings are significantly twisted relative to each other. iucr.org A crystallographic study of this compound would precisely define the conformation of the ethylamine (B1201723) linker, the orientation of the benzyl and 4-methoxyphenyl groups, and any key intermolecular forces that stabilize the crystal packing. This information is invaluable for understanding structure-activity relationships and the physicochemical properties of the solid material.
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-C, C-O). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, C-C-C). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule (e.g., the twist of the ethylamine chain). |
| Intermolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between adjacent molecules in the crystal. |
Computational and Theoretical Investigations of this compound
A comprehensive review of the computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in the existing scientific literature. Despite extensive searches of academic and research databases, no specific studies detailing the quantum chemical calculations, molecular modeling, or simulation of this particular molecule could be identified.
The intended scope of this article was to provide an in-depth analysis based on established computational methodologies. However, the foundational data required to populate the outlined sections are not available in published research. This includes a lack of specific findings related to:
Density Functional Theory (DFT) Studies: No literature was found that applied DFT functionals such as B3LYP, BVP86, or PBEPBE to analyze the electronic structure, properties, or reactivity of this compound.
Hartree-Fock (HF) Level Calculations: There are no available studies that have performed ab initio calculations at the Hartree-Fock level for this compound.
Semi-Empirical Methods: Research employing semi-empirical methods like PM3 to investigate this molecule is also absent from the current body of scientific work.
Conformational Analysis: Detailed conformational analyses and the generation of energy landscapes to understand the molecule's spatial arrangements and stability have not been published.
Prediction of Spectroscopic Parameters: There are no documented predictions of spectroscopic parameters, such as NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method, for this compound.
While computational studies exist for structurally analogous compounds containing benzyl or methoxyphenyl moieties, these findings are not directly transferable to the specific molecular structure of this compound and are therefore excluded from this article to adhere to the strict focus on the title compound.
Computational and Theoretical Investigations of Benzyl 2 4 Methoxy Phenyl Ethyl Amine
Molecular Modeling and Simulation
Potential Energy Distribution Analysis
A thorough review of scientific literature did not yield specific studies that have conducted a Potential Energy Distribution (PED) analysis for Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine. PED analysis is a computational method used to assign vibrational spectra (like those obtained from FT-IR and Raman spectroscopy) to specific molecular motions, such as stretching, bending, and torsion of bonds and angles within a molecule. This analysis provides a detailed understanding of the contribution of individual internal coordinates to each normal mode of vibration.
While computational studies involving PED are common for characterizing novel compounds, no such data appears to be publicly available for this compound.
Structure-Based Design and In Silico Screening Methodologies
Homology Modeling for Receptor and Enzyme Interactions
There is no specific information available in the reviewed scientific literature regarding the use of homology modeling to study the interactions of this compound with specific protein receptors or enzymes. Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is not available, by using the known structure of a homologous protein as a template. This modeled protein structure can then be used for further studies, such as investigating how small molecules like this compound might bind to it. The absence of such studies indicates a gap in the current understanding of the molecular targets for this compound.
Molecular Docking Studies with Biological Targets
No specific molecular docking studies for this compound with identified biological targets were found in the surveyed scientific literature. Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. Such studies provide insights into binding affinity, and the specific amino acid residues involved in the interaction. The lack of published docking studies for this compound means that its potential biological targets and binding modes have not been computationally elucidated.
Exploration of Biological Activities and Molecular Interactions of Benzyl 2 4 Methoxy Phenyl Ethyl Amine Analogs
Medicinal Chemistry Applications and Intermediate Roles in Pharmaceutical Synthesis
The utility of the Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine core structure is prominently highlighted in its application as a crucial building block for more complex, pharmacologically active molecules. Its chemical functionalities allow for strategic modifications, making it an ideal starting point for the synthesis of targeted therapeutics.
Precursors in the Synthesis of Pharmacologically Active Compounds (e.g., Formoterol)
This compound is a key intermediate in the synthesis of Formoterol, a long-acting beta-2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). epo.orgnih.gov Specifically, the chiral intermediate (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine is crucial for producing the therapeutically active (R,R)-enantiomer of formoterol. newdrugapprovals.orggoogle.com
The synthesis process involves the reductive amination of 4-methoxyphenyl (B3050149) acetone (B3395972) with a chiral amine. epo.orggoogle.com One method involves the reaction of 1-(4-methoxyphenyl)-2-propanone with benzylamine (B48309), followed by an optical resolution step to isolate the desired (R)-enantiomer. newdrugapprovals.org This intermediate is then coupled with other molecules to construct the final Formoterol structure. epo.orgnewdrugapprovals.orggoogle.com The use of this specific benzylamine derivative helps to minimize the formation of impurities during the synthesis. epo.org
Key Intermediates in Formoterol Synthesis:
| Intermediate Compound | Role in Synthesis | Reference |
|---|---|---|
| (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethyl amine | Optically pure intermediate for optically pure formoterol | epo.org |
| N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine | Chiral intermediate obtained by reductocondensation | newdrugapprovals.org |
Rational Design of Novel Therapeutic Agents based on Phenethylamine (B48288) Scaffolds
The 2-phenethylamine motif is a foundational structure in medicinal chemistry, present in numerous natural and synthetic bioactive compounds. mdpi.comresearchgate.net This scaffold's importance is exemplified by endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). mdpi.com Its structural versatility allows for the rational design of new therapeutic agents targeting a wide array of biological receptors and enzymes. nih.govbeilstein-journals.org
The process of "scaffold hopping," where the phenyl ring is replaced with a heteroaromatic ring, is a common strategy to expand the chemical space and improve the properties of drug candidates. beilstein-journals.orgresearchgate.net By making systematic modifications to the phenethylamine core, medicinal chemists can fine-tune the pharmacological profile of a compound to enhance its potency, selectivity, and pharmacokinetic properties. This approach has led to the discovery of ligands for various targets, including adrenoceptors, dopamine receptors, and peroxisome proliferator-activated receptors (PPAR). mdpi.com The phenethylamine backbone is a privileged scaffold that continues to be a valuable starting point for the development of new drugs. ontosight.aibiomolther.org
Enzyme Inhibition Studies
Analogs of this compound have been investigated for their potential to inhibit various enzymes implicated in disease processes. These studies are crucial for understanding the structure-activity relationships that govern molecular interactions and for developing targeted inhibitors.
Inhibition of Hydroxysteroid Dehydrogenases (e.g., 17β-HSD3)
17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is an enzyme that plays a critical role in the biosynthesis of testosterone. nih.govnih.gov As such, it is a therapeutic target for androgen-sensitive conditions like prostate cancer. researchgate.netmdpi.com Research has focused on designing selective inhibitors of this enzyme.
While direct studies on this compound were not found, the development of potent and selective aryl benzylamine-based inhibitors of 17β-HSD3 highlights the relevance of this chemical class. nih.gov These inhibitors are designed based on homology models of the enzyme's structure. nih.gov For instance, certain substituted aryl benzylamines have demonstrated low nanomolar IC50 values, indicating potent inhibition. nih.govmdpi.com
Examples of Potent 17β-HSD3 Inhibitors:
| Compound | IC50 Value | Selectivity | Reference |
|---|---|---|---|
| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 nM | Selective over 17β-HSD2 | nih.gov |
| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 nM | Selective over 17β-HSD2 | nih.gov |
These findings underscore the potential of benzylamine derivatives to serve as a scaffold for the development of effective 17β-HSD3 inhibitors. researchgate.netmedchemexpress.com
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. mdpi.comresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.net The phenethylamine and benzylamine moieties are present in various potent cholinesterase inhibitors. bohrium.comacs.org
For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) is a potent and selective AChE inhibitor with an IC50 value of 5.7 nM. bohrium.comresearchgate.net This compound demonstrates a significantly higher affinity for AChE over BChE. bohrium.comnih.gov Kinetic studies have shown that such compounds can act as reversible inhibitors of these enzymes. nih.gov The structure-activity relationship studies of these inhibitors provide valuable insights for designing new and more effective treatments for neurodegenerative diseases. acs.orgnih.govresearchgate.net
Inhibitory Activity of Selected Compounds against Cholinesterases:
| Compound Class | Target Enzyme | Potency (IC50) | Reference |
|---|---|---|---|
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase | 5.7 nM | bohrium.comresearchgate.net |
| Bis-amiridines with bis-N-acyl-alkylene spacers | Acetylcholinesterase | 1.4–2.9 µM | mdpi.com |
Inhibition of Phosphodiesterases (e.g., PDE4)
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). nih.gov Inhibition of PDE4 has broad anti-inflammatory effects and is a therapeutic target for respiratory diseases like asthma and COPD, as well as inflammatory skin conditions. researchgate.netmdpi.comnih.gov
While direct studies on this compound as a PDE4 inhibitor are not prevalent, related structures containing phenethylamine or similar scaffolds have been explored. nih.gov For instance, a series of sulfonamide derivatives based on a phenethylamine structure were designed and evaluated as PDE4 inhibitors. nih.gov The rational design of PDE4 inhibitors often involves incorporating structural motifs that can interact with the active site of the enzyme. lbl.gov Roflumilast, an approved PDE4 inhibitor, features a structure with some similarities to the broader class of compounds being discussed. mdpi.comresearchgate.net
Examples of PDE4 Inhibitors and their Potency:
| Inhibitor | Target | Potency (IC50) | Reference |
|---|---|---|---|
| Roflumilast | PDE4 | High inhibitory activity | mdpi.com |
| Apremilast | PDE4 | 74 nM | mdpi.com |
| Pyrazolopyridazinone derivative (Compound 28) | PDE4B | 32 nM | nih.gov |
The development of potent and selective PDE4 inhibitors is an active area of research, with various chemical scaffolds being investigated to improve therapeutic outcomes. researchgate.netnih.gov
Modulation of Cytokine Production (e.g., Tumor Necrosis Factor-α)
Tumor necrosis factor-alpha (TNF-α) is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. tobinick.comumich.edu The regulation of its production is a key target in the research of inflammatory disorders. Investigations into the effects of benzylamine-related structures, such as benzylphthalimide analogs, on cytokine production have shown that structural modifications can significantly influence activity.
In a study using the HL-60 human leukemia cell line, the introduction of methyl groups onto the phenyl ring of phenyl- and benzylphthalimides led to a potent enhancing effect on the production of TNF-α induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov While unsubstituted phenyl- and benzylphthalimide showed no effect, the substituted analogs demonstrated significant activity, highlighting the importance of specific structural features in the modulation of cytokine production pathways. nih.gov The modulation of TNF-α is a complex process, and its role as a gliotransmitter also regulates synaptic communication between neurons. tobinick.com Research has shown that TNF-α can mediate synaptic dysfunction, which is a factor in the pathogenesis of certain neurodegenerative diseases. tobinick.com The ability of compounds to modulate TNF-α production, as seen with pentoxifylline, can occur at the level of mRNA accumulation and bioactivity, suggesting that benzylamine analogs could potentially interact with these regulatory pathways. umich.edu
Lipoxygenase Enzyme Inhibition
Lipoxygenases (LOs) are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. The inhibition of these enzymes, particularly 5-lipoxygenase (5-LO), is a strategy for developing anti-inflammatory agents.
Analogs of this compound have been explored as 5-LO inhibitors. One such compound, KRH-102140, which is (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine, demonstrated potent inhibition of 5-LO activity. nih.govresearchgate.net In in vitro studies, KRH-102140 inhibited rat 5-LO enzyme activity and subsequent leukotriene B4 (LTB4) production in a rat basophilic leukemia (RBL-1) cell line. nih.gov The structure-activity relationship of these inhibitors indicates that lipophilicity and the presence of small polar substituents can influence both inhibitory potency and oral activity. nih.gov
Table 1: 5-Lipoxygenase Inhibitory Activity of KRH-102140
| Assay | Measurement | Result |
|---|---|---|
| Rat 5-LO Enzyme Activity | IC₅₀ | 160 ± 23 nmol/l |
| LTB₄ Inhibition in RBL-1 cells | - | Parallel inhibition observed |
| Murine Ear Edema (in vivo) | Reduction | Dose-dependent (10-100 mg/kg) |
| Myeloperoxidase Activity (in vivo) | Reduction | Dose-dependent (10-100 mg/kg) |
| LTB₄ Production (in vivo) | Reduction | Dose-dependent (10-100 mg/kg) |
Data sourced from Pharmacology (2011). nih.gov
Interactions with Neurotransmitter Systems and Transporters
The interaction of benzylamine analogs with components of the central nervous system, particularly neurotransmitter transporters and receptors, has been a significant area of research.
Modulation of Biogenic Amine Transporters (e.g., Dopamine Transporter, Serotonin (B10506) Transporter, Norepinephrine Transporter)
Biogenic amine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. scispace.com Analogs based on N-benzylpiperidine and related scaffolds have been extensively studied as inhibitors of these transporters.
Structure-activity relationship (SAR) studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines revealed that substitutions on the N-benzyl group significantly affect binding affinity and selectivity for DAT. nih.govresearchgate.net Specifically, the presence of an electron-withdrawing group in the C(4)-position of the N-benzyl ring was found to be advantageous for DAT binding. nih.gov This has led to the identification of analogs with high affinity for DAT and substantial selectivity over SERT and NET. nih.govresearchgate.net
Further research on 4-benzylpiperidine (B145979) carboxamides has shown that the length of the linker between moieties and the nature of aromatic ring substituents are critical in determining selectivity towards DAT, SERT, and NET. nih.gov For instance, compounds with a two-carbon linker showed higher potency for inhibiting dopamine reuptake compared to those with a three-carbon linker. nih.gov Similarly, the choice between biphenyl (B1667301) and diphenyl groups as aromatic substituents could shift the selectivity between SERT and DAT. nih.gov Some compounds have been identified as "allosteric modulators," which can partially inhibit transporter function and amphetamine-induced dopamine release, suggesting a complex mechanism of interaction. nih.govumn.edudrugbank.comnih.gov
Table 2: General Structure-Activity Relationships for Biogenic Amine Transporter Inhibition by 4-Benzylpiperidine Analogs
| Transporter | Favorable Structural Feature | Observation | Reference |
|---|---|---|---|
| DAT | Two-carbon linker | Higher inhibitory potency than three-carbon linkers. | nih.gov |
| DAT | Diphenyl group substituent | Stronger inhibition compared to biphenyl groups. | nih.gov |
| DAT | Electron-withdrawing group at C(4) of N-benzyl | Beneficial for binding affinity. | nih.gov |
| SERT | Biphenyl group substituent | Critical for determining selectivity. | nih.gov |
| NET & SERT | 2-Naphthyl ring substituent | Higher degree of inhibition than 1-naphthyl ring. | nih.gov |
This table summarizes general trends observed in SAR studies.
Ligand Binding to Neurotransmitter Receptors (e.g., H1-receptors)
Histamine (B1213489) receptors, particularly the H1 subtype, are G protein-coupled receptors involved in allergic reactions and other physiological processes. researchgate.net Research into benzyl-substituted histamine analogs has been conducted to understand their agonist and antagonist activities. The introduction of a benzyl (B1604629) group into the histamine molecule generally leads to a significant reduction in both H1 and H2 agonist activity. nih.gov
Docking studies have provided insights into the binding of ligands with a 4-methoxy phenyl moiety to the H1 receptor. researchgate.net These interactions often involve hydrophobic contacts with specific amino acid residues such as Y108, S111, Y431, F432, and W428. researchgate.net Studies on a series of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes, which share structural similarities, identified them as competitive H1 antagonists. researchgate.net The affinity for the H1 receptor was influenced by the substitution pattern on the phenyl ring. researchgate.net
Antimicrobial Research
The search for new antimicrobial agents is a critical area of pharmaceutical research. Benzylamine derivatives have been synthesized and evaluated for their potential to combat bacterial growth.
Antibacterial Activity Investigations
Various analogs incorporating a benzylamine moiety have demonstrated antibacterial properties. For example, N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides showed good activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. researchgate.net The activity was often higher for compounds with small substituents (e.g., methyl, methoxyl) in the para-position of the benzene (B151609) ring or with no substituents at all. researchgate.net
Similarly, N-benzyl-3-methylbuten-2-enamide derivatives were tested against Escherichia coli, Staphylococcus aureus, and Enterobacter aerogenes. researchgate.net These compounds were effective against E. coli, and some showed better activity than others against S. aureus. researchgate.net Another study on a benzopyran derivative substituted with 4-methyl-benzylamine found it to be highly sensitive against the Gram-positive organism S. aureus and moderately sensitive against the Gram-negative Pseudomonas aeruginosa. thepharmajournal.com The mechanism of action for related sulfonamides is thought to involve the inhibition of folic acid synthesis in bacteria. ijcce.ac.ir
Table 3: Antibacterial Activity of Selected Benzylamine Analogs
| Compound Class | Test Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis (Gram-positive) | Good activity, influenced by para-substituents. | researchgate.net |
| N-benzyl-3-methylbuten-2-enamides | E. coli, S. aureus | Effective against E. coli; variable against S. aureus. | researchgate.net |
| 4-methyl-benzylamine substituted benzopyran | S. aureus (Gram-positive), P. aeruginosa (Gram-negative) | Highly sensitive against S. aureus; moderately sensitive against P. aeruginosa. | thepharmajournal.com |
| 2,4-Diamino-5-benzylpyrimidines (Trimethoprim analogs) | E. coli | Potent inhibitors of dihydrofolate reductase. | nih.gov |
Antifungal Activity Studies
Research into the antifungal properties of this compound and its related analogs has identified a range of activities against various fungal pathogens. Studies involving N-aryl-N-benzylamines, which share a core structural similarity, have demonstrated that the flexibility of the chain connecting the two aromatic groups plays a significant role in their antifungal efficacy. For instance, the absence of a rigidifying allyl group in some N-aryl-N-benzylamines led to an enhancement of antifungal activity, suggesting that a more flexible conformation is beneficial for interacting with fungal targets. researchgate.net
Derivatives of benzylamines have shown notable activity against dermatophytes. In one study, certain homoallylamine analogs, which are structurally related, were active against a panel of fungi with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL. researchgate.net Another area of investigation has been on chiral benzylamine derivatives. For example, a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines were synthesized and tested against human pathogenic fungi. nih.gov Several of these compounds exhibited significant in vitro activity against Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. nih.gov Specifically, the (S)-stereoisomer of 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine showed high potency against C. neoformans with a MIC50 value of 1 μg/mL. nih.gov
Furthermore, broader studies on benzylamine-type antimycotics have identified compounds with significant activity against yeasts like Candida glabrata. nih.gov The introduction of aromatic or short alkyl ether side chains on the benzylamine moiety resulted in activity comparable to established antifungal agents like terbinafine (B446) and clotrimazole. nih.gov Research on benzyl bromide derivatives also highlighted their strong antifungal properties against Candida albicans and Candida krusei. nih.gov
Table 1: Antifungal Activity of Selected Benzylamine Analogs This table is interactive and can be sorted by clicking on the column headers.
| Compound Class | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| Homoallylamine Analogs | Dermatophytes | 31.25-125 µg/mL | researchgate.net |
| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Cryptococcus neoformans | 1 µg/mL (MIC50) | nih.gov |
| Benzylamine with aromatic ether side chain | Candida glabrata | Comparable to terbinafine | nih.gov |
| Benzyl Bromide Derivatives | Candida albicans, C. krusei | 9-35 mm inhibition zones | nih.gov |
| N-(4-Halobenzyl)amide (Compound 16) | Candida krusei ATCC 14243 | 7.8 µg/mL | mdpi.com |
Antimycobacterial Efficacy Assessment
Analogs of this compound have been investigated for their potential against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies on various classes of compounds containing benzylamine or related moieties have provided insights into the features required for antimycobacterial activity.
For instance, a study on 2-(substituted benzyl)sulfanyl benzimidazoles revealed that derivatives with electron-withdrawing substituents, high polarizability, and low lipophilicity exhibited the highest antimycobacterial activity. nih.gov Specifically, compounds with 4-NO2, 3,5-(NO2), and other similar groups showed potent activity against strains of M. kansasii, M. avium, and M. tuberculosis. nih.gov
In another study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated against the M. tuberculosis H37Rv strain. Two compounds from this series demonstrated MICs similar to the first-line drug isoniazid, indicating their potential as effective antitubercular agents. nih.gov Similarly, research on disubstituted benzyltriazoles identified a derivative with a trifluoromethyl substituent on the phenyl ring and an n-butyl chain on the triazole ring as the most active, with MIC90 and MIC99 values of 1.73 µM and 3.2 µM, respectively, in an albumin-free medium. researchgate.net
Furthermore, the synthesis of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates yielded compounds with significant in vitro efficacy against M. tuberculosis H37Rv strains, with MIC values ranging from 0.25 to 16 μg/mL. nih.gov The compound with a 3,4-dichlorobenzyl substituent was particularly potent, with a MIC of 0.25 μg/mL, and was also effective against drug-resistant strains. nih.gov
Table 2: Antimycobacterial Activity of Selected Benzylamine-Related Analogs This table is interactive and can be sorted by clicking on the column headers.
| Compound Class | Mycobacterium Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(substituted benzyl)sulfanyl benzimidazoles | M. tuberculosis My 331/88 | Dependent on substituent | nih.gov |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | Similar to isoniazid | nih.gov |
| Disubstituted benzyltriazole (Compound 21) | M. tuberculosis H37Rv | 1.73 µM (MIC90) | researchgate.net |
| Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl) isoxazole-3-carboxylate (Compound 5e) | M. tuberculosis H37Rv | 0.25 µg/mL | nih.gov |
Structure-Activity Relationship (SAR) Studies
Elucidation of Pharmacophoric Requirements for Biological Activity
Structure-activity relationship (SAR) studies on benzylamine analogs have identified key pharmacophoric features necessary for their biological activities. For antifungal N-aryl-N-benzylamines, the flexibility of the alkyl chain connecting the two aromatic rings is a crucial determinant of activity. researchgate.net A more flexible chain appears to facilitate the optimal spatial orientation of the aromatic moieties for interaction with the fungal target. researchgate.net
In the context of antimycobacterial activity, studies on various heterocyclic derivatives containing benzyl groups have highlighted the importance of electronic properties. For 2-(substituted benzyl)sulfanyl benzimidazoles, electron-withdrawing groups on the benzyl ring were found to enhance activity. nih.gov SAR studies on a series of N-substituted-phenyl-1,2,3-triazole derivatives indicated the importance of a hydrogen bond acceptor subunit and the planarity between the triazole and phenyl rings for anti-tubercular activity. researchgate.net
The general structure for many biologically active N-benzyl phenethylamines consists of a phenethylamine core and an N-benzyl group, where substitutions on both parts of the molecule significantly influence activity. acs.orgnih.gov
Impact of Substituent Modifications on Potency and Selectivity
Modifications to the substituents on the aromatic rings of benzylamine analogs have a profound impact on their potency and selectivity. In a large study of 48 N-benzyl phenethylamines, variations in both the phenethylamine and N-benzyl portions of the molecule were explored to determine their effects on receptor binding and functional activity. acs.orgresearchgate.net The compounds generally showed high affinity for the 5-HT2A receptor, with some exhibiting subnanomolar binding affinities. acs.orgresearchgate.net
For antimycobacterial compounds, the nature and position of substituents are critical. In a series of 2-(substituted benzyl)sulfanyl benzimidazoles, derivatives with 3-CSNH(2), 2,4-(NO2)2, 4-CSNH(2), and 3,5-(NO2) substituents displayed the highest activity. nih.gov The study showed that activity was negatively correlated with the Hammett substituent constants (σ), indicating that electron-withdrawing groups are favorable. nih.gov Similarly, for N-alkyl nitrobenzamides, 3,5-dinitro-substituted derivatives were among the most active against mycobacteria, and their activity was correlated with lipophilicity. mdpi.com The introduction of halogen groups on the benzyl ring has also been shown to enhance the biological activity of some benzimidazole (B57391) derivatives. nih.gov
Role of Specific Functional Groups (e.g., Methoxy (B1213986) Moiety, Benzyl Moiety) in Molecular Interactions
Specific functional groups, such as the methoxy and benzyl moieties, play a crucial role in the molecular interactions of these compounds with their biological targets. The N-benzyl group itself is a critical addition to the phenethylamine scaffold, often dramatically improving binding affinity and functional activity at certain receptors. nih.gov
The position of the methoxy group on the phenethylamine ring is also vital. For instance, in a series of N-benzyl-2-phenylethylamine derivatives, the presence of a methoxy group at the 2-position of the phenylethylamine moiety was found to be obligatory for high potency at the 5-HT2A receptor, while a methoxy group at the 3-position significantly reduced potency. biorxiv.org In another study on antimycobacterial compounds, the removal or substitution of two methoxyl groups was found to be critical for whole-cell efficacy, as it diminished the activity. nih.gov
Biological Target Identification (Non-Clinical Context)
In a non-clinical context, identifying the biological targets of this compound analogs is crucial for understanding their mechanism of action. For antifungal derivatives, a potential mechanism involves the inhibition of enzymes essential for fungal survival. For example, N-Myristoyl transferase (NMT) has been identified as a promising target for the development of novel antifungal agents. ju.edu.joresearchgate.net Computational studies combining pharmacophore and QSAR modeling have been used to explore the structural requirements for potent NMT inhibitors. ju.edu.jo Another proposed mechanism for some antifungal amides is the inhibition of benzoate (B1203000) 4-hydroxylase, an enzyme involved in aromatic detoxification in fungi. mdpi.com Molecular docking studies have also suggested that some antifungal compounds may have a multi-target mechanism, potentially involving proteins related to redox balance, kinase signaling, protein folding, and cell wall synthesis. mdpi.com
For antimycobacterial analogs, several key enzymes in M. tuberculosis have been identified as potential targets. These include proteins essential for the synthesis of the unique mycobacterial cell wall, such as those involved in mycolic acid biosynthesis. mdpi.comnih.gov For example, pantothenate synthetase, which is crucial for coenzyme A biosynthesis, has been explored as a target. nih.gov Docking studies have shown that some benzimidazole derivatives bind with high affinity to this enzyme. nih.gov Other potential targets include decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) and enoyl-acyl carrier protein reductase (InhA), both of which are critical for cell wall synthesis. nih.govmdpi.com Reverse docking approaches have been used to predict the interactions of antimycobacterial compounds against a panel of known "druggable" mycobacterial targets, including ClpP1P2, KasA, PanK, PknB, and Pks13. mdpi.com
Applications in Catalysis and Materials Science
Role in Intermolecular Hydroamination Catalysis, particularly with Heavier Group 2 Metals
Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. The use of earth-abundant metals, such as the heavier Group 2 elements (calcium, strontium, and barium), as catalysts for this transformation is an area of active research due to their low cost and low toxicity compared to many transition metals.
Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine has been identified as a reactant in studies concerning intermolecular hydroamination reactions catalyzed by heavier Group 2 metals. These catalytic systems are of interest for their potential to mediate the formation of new carbon-nitrogen bonds, a fundamental process in organic synthesis. The general mechanism for hydroamination catalyzed by alkaline earth metals typically involves the formation of a metal-amide complex, which then reacts with an unsaturated substrate like an alkene or alkyne.
While the involvement of this compound in this area of catalysis is noted in the chemical literature, detailed research findings, including specific reaction conditions, catalyst loading, substrate scope, and product yields for its use with heavier Group 2 metal catalysts, are not extensively documented in publicly available scientific publications. Consequently, a comprehensive data table illustrating its catalytic performance in this context cannot be compiled at this time. The development of such catalytic systems is part of a broader effort to expand the utility of main group elements in catalysis, offering a more sustainable alternative to traditional transition metal-based catalysts.
Coordination Chemistry of this compound as a Ligand
The study of the coordination chemistry of ligands like this compound is crucial for understanding their behavior in catalytic processes and for the rational design of new materials. The coordination environment around a metal center, dictated by its ligands, plays a pivotal role in determining the catalytic activity and selectivity of the complex.
Despite the potential for this compound to act as a ligand, a thorough search of the scientific literature did not yield specific studies detailing the synthesis, structural characterization (e.g., X-ray crystallography), or spectroscopic analysis (e.g., NMR, IR) of its coordination complexes. As a result, a data table of its coordination properties, such as bond lengths, bond angles, or characteristic spectroscopic shifts upon coordination, cannot be provided. The exploration of the coordination chemistry of this and related amines remains a subject for future research, which could unveil novel complexes with interesting structural motifs and potential applications in catalysis and materials science.
Future Directions in Research on Benzyl 2 4 Methoxy Phenyl Ethyl Amine
Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine and its derivatives is poised to benefit from modern synthetic strategies that prioritize efficiency, cost-effectiveness, and environmental responsibility. Traditional methods often involve multi-step processes with potentially low yields. google.com Future research should focus on adopting greener and more streamlined approaches.
Key areas for exploration include:
Catalytic Hydrogenation: While catalytic hydrogenation is a known method, future work could focus on developing more sustainable catalyst systems. google.com This includes using earth-abundant metal catalysts or nanocatalysts to improve reaction conditions and reduce reliance on precious metals like Platinum (Pt) or Palladium (Pd).
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Research into identifying or engineering enzymes that can facilitate the reductive amination or other key bond-forming steps could lead to highly selective and environmentally friendly synthetic routes.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow synthesis protocol for this compound could drastically improve yield, purity, and scalability.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields. mdpi.com Investigating its application in the synthesis of this compound, particularly in steps like Suzuki coupling for derivative synthesis, could offer a more efficient alternative to conventional heating. acs.org
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Advanced Catalytic Hydrogenation | Higher yields, milder reaction conditions, lower cost. google.com | Development of non-precious metal catalysts (e.g., Ni, Fe). |
| Biocatalysis | High stereoselectivity, green reaction conditions (aqueous media, ambient temperature). | Enzyme screening and protein engineering for specific substrate recognition. |
| Flow Chemistry | Improved process control, enhanced safety, scalability, higher purity. | Optimization of reactor design, residence time, and solvent systems. |
| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, cleaner reactions. mdpi.com | Exploration of solvent-free conditions and catalyst compatibility. |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the molecular structure, dynamics, and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Future research should leverage a combination of advanced analytical and computational methods.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous assignment of proton and carbon signals, confirming the compound's connectivity. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) experiments can elucidate through-space interactions, offering insights into the molecule's preferred conformation in solution. ipb.pt
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation and intermolecular interactions, such as hydrogen bonding. mdpi.com This data is invaluable for validating computational models and understanding crystal packing.
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule. ijcce.ac.irresearchgate.net Future studies could use DFT to calculate vibrational frequencies (to aid in the interpretation of IR spectra), predict NMR chemical shifts, and determine molecular orbital energies (HOMO-LUMO), which are essential for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps could also be generated to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 2: Spectroscopic and Computational Research Objectives
| Technique | Objective | Expected Outcome |
|---|---|---|
| 2D NMR (HSQC, HMBC, NOESY) | Complete structural assignment and conformational analysis in solution. ipb.pt | Unambiguous proton and carbon signal assignments; understanding of spatial proximity of atoms. |
| X-ray Crystallography | Determination of solid-state structure and packing. mdpi.com | Precise bond lengths, bond angles, and intermolecular interaction data. |
| DFT Calculations | Prediction of molecular properties and reactivity. researchgate.netresearchgate.net | Optimized geometry, vibrational frequencies, NMR shifts, HOMO-LUMO gap, MEP maps. |
| Mass Spectrometry (HRMS) | Accurate mass determination and fragmentation analysis. mdpi.com | Confirmation of elemental composition and structural elucidation of potential metabolites or synthetic byproducts. |
Identification of Untapped Biological Pathways and Novel Molecular Targets
The structural similarity of this compound to known pharmacophores, such as N-benzyl phenethylamines, suggests it may interact with various biological targets. nih.gov Future research should aim to move beyond known activities and identify novel biological pathways and molecular targets.
High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets (e.g., enzymes, receptors, ion channels) could uncover unexpected activities. acs.orgnih.gov For instance, deregulation of the ubiquitin pathway is implicated in many diseases, and screening against targets like deubiquitinating enzymes could be a fruitful avenue. acs.orgnih.gov
Phenotypic Screening: This approach involves testing the compound's effect on cell models of various diseases (e.g., cancer, neurodegenerative disorders) without a preconceived target. nih.gov Identifying a specific cellular effect can then lead to reverse-pharmacology studies to pinpoint the molecular target.
Chemoproteomics: Advanced mass spectrometry-based chemoproteomic approaches can be used to identify the direct protein binding partners of the compound within a complex biological sample (e.g., cell lysate), providing an unbiased method for target discovery.
Exploration of Neurological Targets: Given that N-benzyl phenethylamines are known to interact with serotonin (B10506) receptors like 5-HT2A/2C, a focused investigation into the broader receptor profile of this compound is warranted. nih.gov This could include binding and functional assays for a wider range of neurotransmitter receptors and transporters.
Development of Predictive Structure-Activity Relationship (SAR) Models
Systematic structural modification of the this compound scaffold is essential for optimizing its activity against specific biological targets. Developing robust Structure-Activity Relationship (SAR) models will be key to guiding these medicinal chemistry efforts efficiently.
Systematic Library Synthesis: Future work should involve the synthesis of a focused library of analogs. Modifications could include varying the substituents on both the benzyl (B1604629) ring and the 4-methoxy-phenyl ring. For example, altering the position and electronic nature (e.g., adding electron-withdrawing or -donating groups) of the methoxy (B1213986) group or substituents on the benzyl moiety can significantly impact biological activity. nih.govacs.org
Quantitative SAR (QSAR): Once biological activity data is generated for a series of analogs, QSAR models can be developed. These models use computational descriptors to create a mathematical relationship between chemical structure and biological activity. This allows for the prediction of the activity of yet-to-be-synthesized compounds, saving time and resources.
Pharmacophore Modeling: Based on the structures of active analogs, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This can then be used for virtual screening of compound databases to identify new potential hits.
Table 3: Example of a Hypothetical SAR Study Outline
| Scaffold Position | Proposed Modifications | Rationale |
|---|---|---|
| Benzyl Ring | Introduction of halogens (F, Cl), alkyl groups (CH₃), or methoxy groups (OCH₃) at ortho, meta, and para positions. | To probe the effects of sterics and electronics on target binding. nih.govbohrium.com |
| Phenylethyl Ring | Alteration of the 4-methoxy group to other alkoxy groups (e.g., ethoxy) or its relocation to the 2- or 3-position. | To determine the importance of the methoxy group's position and size for activity. nih.gov |
| Ethyl-amine Linker | Introduction of a methyl group on the alpha- or beta-carbon. | To investigate the impact of conformational rigidity and chirality on potency. |
Q & A
Q. What are the standard synthetic protocols for preparing Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine and its derivatives?
Methodological Answer: The compound is typically synthesized via reductive alkylation or nucleophilic substitution. For example:
- Reductive alkylation using allyl tributyl stannane under inert conditions yields homoallylic amine derivatives (e.g., Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine) .
- Knoevenagel condensation with ethanol and piperidine at 0–5°C for 2 hours is effective for cyanoacetamide derivatives (e.g., 2-Cyano-N-[2-(4-methoxy-phenyl)-ethyl]-acetamide) .
- Salt formation (e.g., hydrochloride salts) can stabilize the compound for storage, as seen in entry 6b of stannane-mediated reactions .
Q. How is spectroscopic characterization (NMR, MS) used to confirm the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ ~3.8 ppm), and ethylamine chains (δ 2.6–3.4 ppm). Overlapping signals (e.g., δ 171.4–173.0 ppm for C4 & C6 in triazine derivatives) require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry : CI-MS or ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 345.1 for bromo-indole derivatives) .
Q. What bioactivity screening approaches are applicable to this compound?
Methodological Answer:
- Receptor binding assays : Derivatives like 3-[2-(Benzylmethylamino)-ethyl]-1H-indol-5-carbonamid are screened against 5-HT7 and 5-HT2A receptors using radioligand displacement assays .
- In vitro cytotoxicity : MTT assays on cell lines (e.g., HepG2) assess therapeutic potential, with IC₅₀ values compared to controls .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with bulky substituents (e.g., tert-butyl groups)?
Methodological Answer:
- Temperature control : Lower temperatures (e.g., –78°C) minimize side reactions during lithiation of bromo-indole precursors .
- Stoichiometry : Use 1.5–2.0 equivalents of t-BuLi to ensure complete deprotonation before adding electrophiles (e.g., TMSNCO) .
- Solvent selection : THF or Et₂O enhances solubility of intermediates, improving yields (e.g., 86% for tert-butyl derivatives) .
Q. How do computational methods (DFT, Hirshfeld analysis) complement experimental data for structural validation?
Methodological Answer:
- DFT calculations : Optimize geometry and compare experimental vs. theoretical bond lengths/angles (e.g., C-N bond: 1.45 Å experimental vs. 1.47 Å calculated) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding in crystal structures) to explain packing efficiency and stability .
Q. How can contradictory spectral data (e.g., missing NMR signals) be resolved?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to detect signal splitting caused by conformational exchange .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in crowded regions (e.g., aromatic carbons near methoxy groups) .
Key Considerations for Researchers
- Contamination risks : Trace metal impurities (e.g., from stannane reagents) can skew bioactivity results; use chelating agents during purification .
- Chiral resolution : Derivatives with stereocenters (e.g., homoallylic alcohols) require chiral HPLC or enzymatic resolution for enantiopure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
